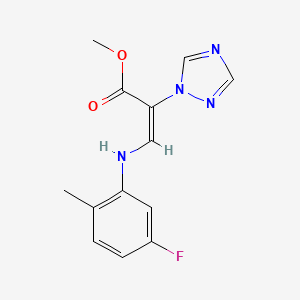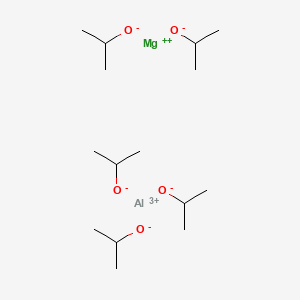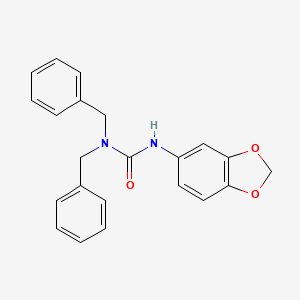
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
Descripción general
Descripción
“1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol” is a chemical compound with the CAS Number: 142651-57-8 . It is a solid at room temperature .
Synthesis Analysis
A one-step procedure was developed for the multigram synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, and its three 1-substituted derivatives and 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione were obtained .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H24O/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11,17H,8-9H2,1-5H3/t11-/m0/s1 .Chemical Reactions Analysis
Detailed NMR and mass spectrometry studies indicate that the ligand forms 1:2 complexes with lanthanide (III) perchlorates where the aliphatic rings are conformationally constrained whereas 1:1 complexes are formed with lanthanide (III) nitrates where the rings are conformationally mobile .Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.37 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
1. Synthesis and Derivatives :1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol and its derivatives are synthesized for various purposes. Zherebtsov et al. (2020) developed a multigram synthesis procedure for 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol and its 1-substituted derivatives, expanding the utility of these compounds in scientific research (Zherebtsov et al., 2020).
2. Chemical Structure and Molecular Dynamics :The study of the compound's structure and dynamics offers insights into its potential applications. For instance, Massy-Westropp et al. (1993) reported on the crystal structure and equilibration of a related compound, showcasing the importance of conformation in chemical reactions and potential applications (Massy-Westropp et al., 1993).
Biomedical Applications
1. Anticancer Properties :Some derivatives of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol have been evaluated for their anticancer activities. Gurkan-Alp et al. (2012) synthesized novel derivatives and determined their anticancer effects, revealing that certain compounds exhibited anti-proliferative capacity in various cancer cell lines (Gurkan-Alp et al., 2012).
2. Antimicrobial Activities :Ateş-Alagöz et al. (2006) synthesized benzimidazole analogues of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol and evaluated their antibacterial and antifungal activities, finding promising results against several pathogens (Ateş-Alagöz et al., 2006).
Chemical and Physical Properties
1. Chemical Reactions and Interactions :Chatterjee et al. (1986) explored the deactivation of excited 1-amino-5,6,7,8-tetrahydronaphthalene, a related compound, in various solvents, uncovering the role of π-electron delocalization and conformational changes in chemical reactions (Chatterjee et al., 1986).
2. Material Synthesis and Applications :Drawanz et al. (2017) studied the synthesis of novel compounds using 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol derivatives, highlighting the compound's role as a precursor in the creation of new materials with unique properties (Drawanz et al., 2017).
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-{[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid, is known to be a selective retinoic acid receptor (rar) α/β agonist .
Mode of Action
If it acts similarly to the related compound mentioned above, it may interact with retinoic acid receptors, leading to changes in gene expression .
Biochemical Pathways
If it acts as a retinoic acid receptor agonist, it could potentially influence pathways related to cell differentiation and growth .
Result of Action
If it acts as a retinoic acid receptor agonist, it could potentially influence cell differentiation and growth .
Action Environment
It’s worth noting that the compound is used as a fragrance ingredient in various products, suggesting that it is stable under a variety of conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11,17H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYVFGQOFUGFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-fluoroanilino)carbonyl]-3-thienyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3150614.png)
![5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3150627.png)
![4,4,4-trifluoro-1-phenyl-1,3-butanedione 1-[N-(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B3150631.png)
![(4-methoxyphenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}methanamine](/img/structure/B3150635.png)

![1,1,1,5,5,5-hexafluoro-2,4-pentanedione 2-[N-(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B3150652.png)


![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline](/img/structure/B3150677.png)
![Methyl 2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetate](/img/structure/B3150678.png)

![2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid](/img/structure/B3150696.png)

![[(E)-[amino(pyrazin-2-yl)methylidene]amino] 2-chloroacetate](/img/structure/B3150704.png)